4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
Overview
Description
“2,2-Dimethylsuccinic acid 4-tert-butyl ester” is a chemical compound with the molecular formula C10H18O4 . It is a type of ester, which are commonly used in organic chemistry as protective groups due to their stability .
Synthesis Analysis
The synthesis of “2,2-Dimethylsuccinic acid 4-tert-butyl ester” could potentially involve the Steglich Esterification , which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters .Chemical Reactions Analysis
Tert-butyl esters, like “2,2-Dimethylsuccinic acid 4-tert-butyl ester”, can undergo a variety of chemical reactions. For instance, they can be converted to acid chlorides when reacted with SOCl2 at room temperature . Additionally, they can be deprotected using aqueous phosphoric acid .Scientific Research Applications
Synthesis of Taurine Derivatives
A novel method for protecting sulfonic acids employs the safety-catch principle, utilizing 2,2-Dimethylsuccinic acid. This approach has led to the development of protected derivatives of taurine, which are valuable in pharmaceutical and nutritional applications. The process involves the reduction of 2,2-Dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol, followed by selective silylation and reaction with 2-chloroethanesulfonyl chloride. The resulting ethenesulfonate undergoes Michael-type addition with secondary amines to yield protected taurine derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Rhodium-Catalyzed Hydroformylation
In the field of catalysis, 2,2-Dimethylsuccinic acid 4-tert-butyl ester is a precursor in synthesizing new diphosphite ligands for rhodium-catalyzed hydroformylation reactions. These reactions are pivotal in producing aldehydes from alkenes, which are key intermediates in the synthesis of alcohol, acids, and fragrances. The study illustrates the complexation behavior and application of these ligands in enhancing selectivity and yield in hydroformylation reactions (Mikhel et al., 2011).
Synthesis of Oxazolidines
Another application is in the synthesis of N-Boc protected oxazolidines from chiral serine, demonstrating the versatility of 2,2-Dimethylsuccinic acid derivatives in organic synthesis. These oxazolidines serve as intermediates for synthesizing various biologically active compounds and pharmaceuticals. The process showcases an efficient protocol for synthesizing these compounds, highlighting the importance of 2,2-Dimethylsuccinic acid derivatives in facilitating complex organic transformations (Khadse & Chaudhari, 2015).
Material Science and Engineering
In material science, derivatives of 2,2-Dimethylsuccinic acid are used in the synthesis of novel materials with unique properties. For example, the study on the solid-state photochemical and photomechanical properties of molecular crystal nanorods composed of anthracene ester derivatives demonstrates the potential of these compounds in developing materials that respond to light in specific ways. This research has implications for designing light-responsive materials and devices (Zhu et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-7(11)6-10(4,5)8(12)13/h6H2,1-5H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUIGUVXRMEZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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